2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide
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Overview
Description
2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide is a complex organic compound that features a benzothiazole ring fused with a tetrahydro structure, an amino group, and a nitrophenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Reduction: The benzothiazole ring is then reduced to form the tetrahydrobenzothiazole structure.
Amination: Introduction of the amino group at the 2-position of the tetrahydrobenzothiazole ring.
Coupling with 4-Nitrophenyl Ethanone: The final step involves coupling the tetrahydrobenzothiazole derivative with 4-nitrophenyl ethanone under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
Oxidation: Products may include nitroso derivatives or sulfoxides.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.
Material Science: It can be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine
Biochemical Research: Used as a probe or marker in biochemical assays.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone;bromide: Lacks the nitro group on the phenyl ring.
2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-methoxyphenyl)ethanone;bromide: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCMOGORSWOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)[N+](=C(S2)N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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